molecular formula C12H8Cl2S2 B016280 Bis(4-chlorophenyl) disulfide CAS No. 1142-19-4

Bis(4-chlorophenyl) disulfide

Cat. No. B016280
CAS RN: 1142-19-4
M. Wt: 287.2 g/mol
InChI Key: ZIXXRXGPBFMPFD-UHFFFAOYSA-N
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Description

Synthesis Analysis

Bis(4-chlorophenyl) disulfide and related compounds can be synthesized through several methods. Electrosynthesis from dialkylamines and carbon disulfide under constant voltage is a direct preparation method for Bis(dialkylthiocarbamoyl) disulfides, showcasing the diverse synthetic routes available for such compounds (Torii, Tanaka, & Misima, 1978). Additionally, the polycondensation of Bis(4-mercaptophenyl) sulfide with Bis(4-chloro-3-nitrophenyl) sulfone in various solvents is another synthetic pathway, highlighting the versatility in forming polysulfide materials (Kimura, Sato, Kameyama, & Nishikubo, 2000).

Molecular Structure Analysis

The crystal structure of Bis(2-chlorophenyl) disulfide, a closely related compound, has been determined, revealing monoclinic crystals with synclinal chlorophenyl rings. This structure analysis provides insight into the spatial arrangement of chlorophenyl groups in such disulfides (Mak, Yip, Chan, Smith, & Kennard, 1989).

Chemical Reactions and Properties

The reactivity of Bis(4-chlorophenyl) disulfide with other chemicals has been explored in various studies. For example, novel polysulfur bridged metacyclophanes were synthesized from reactions involving bis-(2,4-dimethoxyphenyl) sulphide and disulphur dichloride, indicating the potential for carbon-sulfur bond cleavage by electrophilic agents (Bottino & Pappalardo, 1981).

Physical Properties Analysis

The study of Bis(4-chlorophenyl) sulfone, structurally similar to Bis(4-chlorophenyl) disulfide, reveals peculiar structural and dynamical features, such as weak temperature dependence of diffuse scattering, highlighting the importance of Van der Waals forces and dipolar moment interactions in determining the physical properties of these compounds (Ollivier, Etrillard, Sougoti, Toudic, Ecolivet, & Bourges, 1996).

Chemical Properties Analysis

The chemical properties of Bis(4-chlorophenyl) disulfide and related compounds are influenced by their molecular structure and synthesis pathways. The electrosynthesis method, for instance, not only offers a direct route for their preparation but also affects the resultant compound's reactivity and potential applications in energy storage materials (Wang, Si, Guo, & Fu, 2021).

Scientific Research Applications

  • Arylthiolation Synthesis : Disulfide radical cations generated from the oxidation of diaryl disulfides like Bis(4-chlorophenyl) disulfide can selectively lead to aromatic arylthiolation, offering high yields. This process has potential applications in the synthesis of pharmaceuticals and nutraceuticals (Takeuchi & Suga, 2000).

  • Incommensurate Phase Study : The incommensurate phase of bis(4-chlorophenyl)sulfone, a related compound, remains incommensurate at low temperatures, indicating potential structural stability in related solids (Etrillard et al., 1993).

  • Photo-Oxidative Polymerization : The photo-oxidative polymerization of bis(3,5-dimethylphenyl) disulfide, a similar compound, at room temperature results in non-contaminated poly(thioarylene) synthesis without metal salt contamination, which can be a beneficial process in various chemical syntheses (Yamamoto, Oyaizu, & Tsuchida, 1993).

  • Crystal Structure Analysis : The crystal structure of bis(2-chlorophenyl) disulfide, another related compound, reveals a monoclinic space group with synclinally related chlorophenyl rings, which can be useful in understanding molecular interactions and designing new materials (Mak et al., 1989).

  • Weak Sulfur Interactions Study : Weak sulfur interactions and hydrogen bonds in bis[2-(1H-benzimidazol-2-yl)phenyl]disulfide derivatives influence their folding and unfolding conformation, with nitrogen protonation affecting chiral conformations in the solid state. This has implications for material design and molecular engineering (Esparza-Ruiz et al., 2007).

  • Synthesis of Poly(arylene sulfide)s : Thermolysis of diaryl disulfides allows for the synthesis of high molecular weight poly(phenylene sulfide) and poly(naphthylene sulfide)s. This process holds potential applications in polymerization and material sciences (Wang & Hay, 1992).

  • Catalyst-Free Self-Healing Elastomers : Aromatic disulfide metathesis enables the design of self-healing poly(urea–urethane) elastomers at room temperature, without the need for a catalyst or external intervention. This has significant implications for materials science and engineering (Rekondo et al., 2014).

Safety And Hazards

Bis(4-chlorophenyl) disulfide is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves are recommended when handling this substance .

properties

IUPAC Name

1-chloro-4-[(4-chlorophenyl)disulfanyl]benzene
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InChI

InChI=1S/C12H8Cl2S2/c13-9-1-5-11(6-2-9)15-16-12-7-3-10(14)4-8-12/h1-8H
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InChI Key

ZIXXRXGPBFMPFD-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC(=CC=C1SSC2=CC=C(C=C2)Cl)Cl
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Molecular Formula

C12H8Cl2S2
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DSSTOX Substance ID

DTXSID7061562
Record name Disulfide, bis(4-chlorophenyl)
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Molecular Weight

287.2 g/mol
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Physical Description

Insoluble in water; [ChemIDplus] Yellow crystalline flakes; [Alfa Aesar MSDS]
Record name Bis(p-chlorophenyl)disulfide
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Vapor Pressure

0.00000364 [mmHg]
Record name Bis(p-chlorophenyl)disulfide
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Product Name

Bis(4-chlorophenyl) disulfide

CAS RN

1142-19-4
Record name 4-Chlorophenyl disulfide
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Record name Bis(4-chlorophenyl) disulphide
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Record name BIS(4-CHLOROPHENYL) DISULFIDE
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Record name BIS(P-CHLOROPHENYL)DISULFIDE
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Synthesis routes and methods I

Procedure details

To a solution of 1.4 g. of p-chlorobenzenethiol in 5 ml. pyridine, 960 mg. of methyl xanthide was added in one portion. Evaporation of excess pyridine and volatile byproduct gave the known bis(p-chlorophenyl) disulfide in quantitative yield (1.4 g.). No free thiol could be detected by titration with iodine. The product was easily recrystallized from ethanol. Similar results were obtained using ethyl instead of methyl xanthide.
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Synthesis routes and methods II

Procedure details

A 1-liter, 4-necked flask equipped with a stirrer, thermometer, condenser and gas inlet tube was charged with 227.5 g (1.00 mole) of 4-chlorophenyl dichloromethyl sulfide, 50 g of water and 500 g of methanol. The mixture was heated to 70° C. for 5 hours to complete hydrolysis. After completion of the reaction, 357 g (1.05 moles) of 10% aqueous solution of hydrogen peroxide was added dropwise at 40° C. over a period of 1 hour. The mixture was stirred for 1 hour at the same temperature. The precipitated crystals were filtered, giving 134.7 g of 4,4'-dichlorodiphenyl disulfide in a yield of 93.9% based on 4-chlorophenyl dichloromethyl sulfide.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
156
Citations
K Chen, AS Hay - Journal of Polymer Science Part A: Polymer …, 2006 - Wiley Online Library
Improved reaction conditions for the preparation of poly(p‐phenylene sulfide) (PPS) directly from bis(4‐bromophenyl) disulfide (BBD) have been established. Heating BBD with …
Number of citations: 3 onlinelibrary.wiley.com
ZY Wang, AS Hay - Macromolecules, 1991 - ACS Publications
phenyl aryl sulfides and bis (phenylthio) arenes were also obtained in good yields from reaction of diphenyl disulfide with iodo-and diiodoarenes. It should be pointed out that in …
Number of citations: 45 pubs.acs.org
T Schmid, JS Blees, MM Bajer, J Wild, L Pescatori… - Plos one, 2016 - journals.plos.org
The translation inhibitor and tumor suppressor Pdcd4 was reported to be lost in various tumors and put forward as prognostic marker in tumorigenesis. Decreased Pdcd4 protein stability …
Number of citations: 12 journals.plos.org
ZY Wang, AS Hay - Makromolekulare Chemie. Macromolecular …, 1992 - Wiley Online Library
Thermolysis of diphenyl disulfide in the presence of iodoarenes yielded the corresponding unsymmetric diaryl sulfides. This new reaction has been utilized for the synthesis of high …
Number of citations: 13 onlinelibrary.wiley.com
S Sobczak, W Drożdż, GI Lampronti, AM Belenguer… - researchgate.net
All HPLC solvents used with for the chemical analysis of polymorph A and B of the 2NO2PhSSPh4Cl heterodimer were of high purity HPLC grade. Water was acquired from Fisher as …
Number of citations: 0 www.researchgate.net
TCW Mak, WH Yip, WH Chan, G Smith… - Australian Journal of …, 1989 - CSIRO Publishing
The crystal structure of bis(2-chlorophenyl) disulfide has been determined and refined to a residual of 0.035 for 1573 observed reflections. Crystals are monoclinic, space group P21/a …
Number of citations: 13 www.publish.csiro.au
宮本徹, 山本出 - Journal of Pesticide Science, 1977 - jlc.jst.go.jp
3-Chloroperbenzoic acid oxidation of O, O-diethyl S-(4-chlorophenyl) phosphorodithioate (I) gave the oxon, 4-chlorophenyl diethoxyphosphinyl disulfide (IV), O, O-diethyl …
Number of citations: 22 jlc.jst.go.jp
S Sobczak, W Drożdż, GI Lampronti… - … A European Journal, 2018 - Wiley Online Library
… In the system studied, above a pressure of 0.2 GPa, equimolar amounts of symmetric disulfides bis 4-chlorophenyl disulfide [(4-ClPhS) 2 ] and bis 2-nitrophenyl disulfide [(2-NO 2 PhS) 2 …
M Tada, K Sugano, T Yoshihara - Bulletin of the Chemical Society of …, 1995 - journal.csj.jp
Photolysis of methyl(L)cobaloxime (L = trans ligand) (1) or methyl(L)-O,O′-bis(difluoroboryl)cobaloxime (2) in the presence of bis(4-chlorophenyl) disulfide gave 4-chlorophenyl methyl …
Number of citations: 5 www.journal.csj.jp
X Baucherel, J Uziel, S Juge - The Journal of organic chemistry, 2001 - ACS Publications
Olefin oxidation with molecular oxygen, promoted by a transition metal catalyst and a thiophenol, involved C C bond cleavage into the corresponding carbonyl derivatives. This new …
Number of citations: 99 pubs.acs.org

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